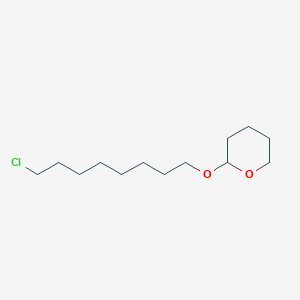

2-(8-chlorooctoxy)oxane

Beschreibung

2-(8-Chlorooctoxy)oxane is an ether derivative featuring an oxane (tetrahydropyran) ring substituted at the 2-position with an 8-chlorooctoxy chain. The compound’s structure combines the conformational stability of the oxane ring with a terminal chlorine atom on an eight-carbon alkyl chain.

Eigenschaften

CAS-Nummer |

19754-57-5 |

|---|---|

Molekularformel |

C13H25ClO2 |

Molekulargewicht |

248.79 g/mol |

IUPAC-Name |

2-(8-chlorooctoxy)oxane |

InChI |

InChI=1S/C13H25ClO2/c14-10-6-3-1-2-4-7-11-15-13-9-5-8-12-16-13/h13H,1-12H2 |

InChI-Schlüssel |

KTZCUNASYOHWBD-UHFFFAOYSA-N |

SMILES |

C1CCOC(C1)OCCCCCCCCCl |

Kanonische SMILES |

C1CCOC(C1)OCCCCCCCCCl |

Andere CAS-Nummern |

19754-57-5 |

Synonyme |

2-[(8-Chlorooctyl)oxy]tetrahydro-2H-pyran |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyran, 2-((8-chlorooctyl)oxy)tetrahydro- typically involves the reaction of tetrahydropyran with 8-chlorooctanol under acidic conditions. The reaction proceeds via the formation of an oxonium ion intermediate, which then undergoes nucleophilic substitution to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-quality 2H-Pyran, 2-((8-chlorooctyl)oxy)tetrahydro- .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can convert the chlorooctyl group to an alkyl group.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium azide (NaN3) and potassium thiocyanate (KSCN) can be employed.

Major Products:

Oxidation: Formation of hydroxyl derivatives.

Reduction: Formation of alkyl derivatives.

Substitution: Formation of azido or thiocyanato derivatives.

Wissenschaftliche Forschungsanwendungen

2H-Pyran, 2-((8-chlorooctyl)oxy)tetrahydro- has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2H-Pyran, 2-((8-chlorooctyl)oxy)tetrahydro- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the chlorooctyl group enhances its lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparisons with Analogous Compounds

2.1. Comparison with Shorter-Chain Chloroalkoxy Oxanes

A key analog is 2-(3-chloropropoxy)oxane (CAS 42330-88-1), which shares the oxane ether backbone but has a shorter three-carbon chain with chlorine at the terminal position .

| Property | 2-(8-Chlorooctoxy)oxane | 2-(3-Chloropropoxy)oxane |

|---|---|---|

| Molecular Formula | C₁₂H₂₃ClO₂ | C₈H₁₅ClO₂ |

| Molecular Weight | 234.76 g/mol | 178.66 g/mol |

| Chain Length | 8 carbons | 3 carbons |

| Chlorine Position | Terminal (C8) | Terminal (C3) |

| Predicted LogP* | ~4.5 (highly lipophilic) | ~2.1 (moderate lipophilicity) |

*The longer alkyl chain in this compound significantly enhances lipophilicity, which may improve membrane permeability in biological systems compared to its shorter-chain analog. This property is critical in drug design for optimizing bioavailability .

2.2. Comparison with Chlorinated Esters

Ethyl 8-chloro-8-oxooctanoate (CAS 14113-02-1) shares an eight-carbon chain with terminal chlorine but replaces the ether linkage with an ester and ketone group .

| Property | This compound | Ethyl 8-Chloro-8-oxooctanoate |

|---|---|---|

| Functional Group | Ether | Ester + Ketone |

| Reactivity | Ethers are hydrolytically stable | Esters prone to hydrolysis |

| Molecular Weight | 234.76 g/mol | 220.69 g/mol |

| Applications | Potential synthetic intermediate | Likely used in polymer or fragrance synthesis |

The ether group in this compound confers greater stability under acidic or basic conditions compared to esters, making it more suitable for prolonged reactions or storage .

2.3. Comparison with Bioactive Oxane Derivatives

highlights oxane-containing bicyclic amines (e.g., TC-1698 and TC-1709) with high affinity for α4β2 nicotinic receptors (Ki = 0.78–2.5 nM). For example:

- The chloroalkoxy chain could act as a leaving group in nucleophilic substitutions.

- The oxane ring’s chair conformation may enhance steric shielding, influencing receptor binding if incorporated into larger pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.